6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose
Overview
Description
6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose is a complex organic compound that belongs to the class of glucofuranose derivatives. This compound is characterized by the presence of multiple functional groups, including benzoyl, benzyl, isopropylidene, and mesyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the protection of the hydroxyl groups of D-glucose to form the isopropylidene derivative. This is followed by the selective benzylation and benzoylation of the hydroxyl groups. Finally, the mesylation of the remaining hydroxyl group is carried out using methanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose undergoes various chemical reactions, including:
Substitution Reactions: The mesyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyl and benzoyl groups can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove protective groups and reveal the underlying hydroxyl functionalities.
Common Reagents and Conditions
Substitution: Methanesulfonyl chloride, pyridine, and nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include deprotected glucofuranose derivatives, carboxylic acids, and substituted glucofuranose compounds .
Scientific Research Applications
6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.
Biology: Employed in the study of glycosylation processes and the development of glycosylation inhibitors.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose involves its ability to undergo selective chemical reactions due to the presence of multiple functional groups. The mesyl group, in particular, acts as a good leaving group, facilitating nucleophilic substitution reactions. The benzyl and benzoyl groups provide steric hindrance and electronic effects that influence the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-oxo-D-glucofuranose
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
- 2,3,4,5,6-Penta-O-benzyl-myo-inositol
Uniqueness
6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose is unique due to its specific combination of protective groups and its ability to undergo selective reactions. The presence of the mesyl group distinguishes it from other similar compounds, providing unique reactivity and applications in synthetic chemistry .
Properties
IUPAC Name |
[2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-methylsulfonyloxyethyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O9S/c1-24(2)31-21-20(28-14-16-10-6-4-7-11-16)19(30-23(21)32-24)18(33-34(3,26)27)15-29-22(25)17-12-8-5-9-13-17/h4-13,18-21,23H,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTHKPCLCDSWJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)OCC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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